N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide
Overview
Description
N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide is a useful research compound. Its molecular formula is C20H10ClF9N4O4S and its molecular weight is 608.8. The purity is usually 95%.
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Biological Activity
N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H11ClF6N4O4S
- Molecular Weight : 466.82 g/mol
- CAS Number : 1823183-96-5
The compound features a trifluoromethyl pyridine moiety, which is known to enhance biological activity due to the unique physicochemical properties imparted by fluorine atoms .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfonyl group suggests potential inhibition of sulfonamide-sensitive enzymes.
- Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Activity : Some derivatives exhibit cytotoxic effects on various cancer cell lines, potentially through induction of apoptosis or cell cycle arrest .
Antibacterial Activity
Research indicates that the compound exhibits considerable antibacterial activity. In vitro studies have demonstrated its effectiveness against various strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1.4 μM |
Escherichia coli | 200 nM |
Pseudomonas aeruginosa | 200 nM |
Bacillus subtilis | Notable resistance observed |
These results suggest that the compound could be a promising candidate for antibiotic development, particularly in light of rising antibiotic resistance .
Anticancer Activity
In vitro studies have shown that the compound can induce significant cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 15 |
HeLa | 10 |
This indicates that this compound has potential as an anticancer agent .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of trifluoromethyl pyridine derivatives, including this compound, against a panel of bacterial pathogens. The study concluded that modifications in the pyridine structure significantly affect antimicrobial potency, highlighting the importance of the trifluoromethyl group in enhancing activity against resistant strains .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner, suggesting its potential role in cancer therapy .
Properties
IUPAC Name |
N'-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClF9N4O4S/c21-13-7-10(18(22,23)24)8-31-17(13)38-11-1-3-12(4-2-11)39(36,37)34-33-16(35)9-5-14(19(25,26)27)32-15(6-9)20(28,29)30/h1-8,34H,(H,33,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPLPQLIFEKSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)NNC(=O)C3=CC(=NC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClF9N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301102868 | |
Record name | 2,6-Bis(trifluoromethyl)-4-pyridinecarboxylic acid 2-[[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]sulfonyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301102868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092346-64-9 | |
Record name | 2,6-Bis(trifluoromethyl)-4-pyridinecarboxylic acid 2-[[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]sulfonyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Bis(trifluoromethyl)-4-pyridinecarboxylic acid 2-[[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]sulfonyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301102868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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